molecular formula C18H23N3O5S B2581154 N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-44-5

N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine

Cat. No.: B2581154
CAS No.: 869075-44-5
M. Wt: 393.46
InChI Key: VZGZGVKHIDSUIF-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine is a novel research chemical of significant interest in medicinal chemistry and pharmacology. Its molecular structure incorporates a guanidine group, which is a known pharmacophore for investigating voltage-gated potassium (Kv) channels. Research on guanidine compounds has established their mechanism of action involves binding within the intracellular pore of these channels to inhibit potassium currents, which can be useful for studying channel function and neuromuscular junction physiology . The compound also features a phenethylamine core similar to that found in compounds active at serotonin receptors, such as the 5-HT2A subtype . This combination of structural features suggests potential utility as a valuable tool for researchers exploring the interplay between ion channel modulation and serotonergic signaling pathways. Its primary research applications are in neuroscience, for profiling receptor and ion channel activity, and in chemistry, as a synthetic intermediate for further exploration of structure-activity relationships. The compound is provided with comprehensive analytical data to ensure purity and identity for your research needs. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-24-14-6-4-13(5-7-14)10-11-20-18(19)21-27(22,23)17-12-15(25-2)8-9-16(17)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGZGVKHIDSUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine, also referred to as BRD9647, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article details the biological activity of the compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C22H21N3O6S
  • Molecular Weight : 427.5 g/mol
  • IUPAC Name : N-(2,5-dimethoxyphenyl)sulfonyl-N'-[2-(4-methoxyphenyl)ethyl]guanidine
  • InChI Key : OMUJNJUHZHOBJY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cell proliferation and survival. Studies have shown that the compound interferes with the function of kinesin-5, a motor protein critical for mitotic spindle formation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly those derived from multiple myeloma .

Anticancer Activity

Research indicates that BRD9647 exhibits significant anticancer properties, especially against multiple myeloma. It has been shown to inhibit the growth of myeloma cells by targeting pathways associated with cell survival and proliferation. In vitro studies have demonstrated that treatment with BRD9647 leads to a marked reduction in cell viability and induces apoptosis in myeloma cell lines .

Anti-diabetic Effects

In addition to its anticancer properties, BRD9647 has been identified as a potential anti-diabetic agent. A study reported that the compound significantly enhanced glucose uptake in C2C12 muscle cells, doubling the uptake at a concentration of 50 μM. It also upregulated key proteins involved in glucose metabolism, including pAMPK and pACC, suggesting its utility in managing diabetes .

Case Studies and Research Findings

  • Multiple Myeloma Treatment :
    • A clinical study involving patient-derived primary myeloma samples demonstrated that BRD9647 effectively inhibited cell growth and induced apoptosis through its action on kinesin-5. The results suggest a promising avenue for developing targeted therapies for multiple myeloma patients.
  • Diabetes Management :
    • In another investigation focused on metabolic disorders, BRD9647 was shown to enhance glucose uptake significantly in muscle cells. This effect was linked to the activation of AMPK signaling pathways, indicating its potential as a therapeutic agent for type 2 diabetes .

Comparison with Similar Compounds

Compound NameMechanismSelectivityPotency
BRD9647 Kinesin-5 inhibitionHighStrong
Vorinostat HDAC inhibitionModerateVariable
BRD9876 Partial activity against myelomaModerateModerate

BRD9647 stands out due to its high selectivity and potency against cancer cells compared to other similar compounds like Vorinostat and BRD9876. This unique profile supports its further development as a targeted therapy for multiple myeloma and potentially other malignancies.

Comparison with Similar Compounds

Structural Analogs in Pharmaceuticals and Agrochemicals

The target compound shares structural motifs with several pharmaceutical impurities and agrochemicals (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Source/Use
Formoterol-related compound B 2-(4-Methoxyphenyl)ethyl, formamide C₁₉H₂₃N₃O₄ 357.41 β-agonist impurity
Guanidine, N''-(4-methoxyphenyl)-tetramethyl 4-Methoxyphenyl, tetramethylguanidine C₁₂H₁₉N₃O 221.30 Safety data sheet
Sulfentrazone Dichlorophenyl, triazolyl, sulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S 387.19 Pesticide

Key Observations :

  • The 4-methoxyphenylethyl group is recurrent in formoterol-related impurities, suggesting its role in receptor binding. However, the guanidine backbone in the target compound distinguishes it from formamide or ethanolamine analogs, likely altering pharmacodynamics .
  • Compared to the tetramethylguanidine derivative , the target compound’s sulfonamide group and extended alkyl chain may enhance hydrogen-bonding capacity and target specificity.
Physicochemical Properties
  • Basicity : The guanidine group (pKa ~13) confers strong basicity, unlike neutral formamide impurities in formoterol , which may affect ionization-dependent absorption.
Solubility and Stability
  • Solubility: Methoxy groups typically reduce aqueous solubility compared to polar substituents (e.g., amino groups in benzenesulfonamide derivatives ).
  • Stability : The electron-donating methoxy groups may stabilize the sulfonamide against hydrolysis relative to electron-withdrawing substituents (e.g., chloro in ).

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine?

The synthesis typically involves sulfonation of the benzenesulfonyl precursor followed by coupling with a guanidine derivative. Key steps include:

  • Sulfonation : Use of 4-nitrobenzenesulfonyl chloride derivatives under anhydrous conditions to avoid hydrolysis .
  • Guanidine coupling : Reaction with N-(4-methoxyphenyl)ethylamine in polar aprotic solvents (e.g., acetonitrile) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from acetonitrile at low temperatures to isolate high-purity crystals .

Q. Which analytical techniques are most effective for structural characterization of this compound?

A combination of methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2,5-positions on the benzene ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N imine bonds at ~1.37–1.41 Å) and non-classical hydrogen bonding interactions (C–H···O) .

Q. How do electron-donating groups (e.g., methoxy) influence the compound's reactivity?

Methoxy groups increase electron density on aromatic rings, enhancing nucleophilic substitution reactions at the sulfonyl group. This affects:

  • Solubility : Improved solubility in polar solvents due to hydrogen bonding .
  • Stability : Reduced hydrolysis rates compared to nitro or chloro derivatives .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

  • Multi-technique validation : Cross-check with IR spectroscopy for functional groups and X-ray crystallography for bond geometry .
  • Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : Use of deuterated analogs to confirm exchangeable protons in guanidine groups .

Q. How can structure-activity relationship (SAR) studies optimize this compound's biological potency?

Systematic modifications and assays are essential:

  • Substituent variation : Replace methoxy groups with halogens (e.g., chloro) to assess effects on enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .
  • Bioisosteric replacement : Swap the sulfonyl group with carbonyl or phosphoryl moieties to enhance target binding .
  • Pharmacophore mapping : Molecular docking to identify critical interactions (e.g., hydrogen bonding with ATP-binding pockets) .

Q. What methodologies are used to assess the compound's stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis to track degradation products .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) .
  • Long-term storage : Monitor purity at -20°C in amber vials to prevent photodegradation .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo .
  • pH adjustment : Leverage the guanidine group's basicity (pKa ~13) to form water-soluble salts (e.g., hydrochloride) .

Q. What experimental approaches identify the compound's primary biological targets?

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding affinity (KD values) .
  • Kinase profiling : Use competitive ATP-binding assays across 100+ kinases to pinpoint inhibition .
  • CRISPR-Cas9 knockout : Validate target relevance by correlating gene knockout with reduced compound efficacy .

Q. How can computational tools predict off-target interactions or toxicity risks?

  • QSAR models : Train algorithms on datasets of guanidine derivatives to predict hepatotoxicity or hERG channel inhibition .
  • Molecular dynamics simulations : Assess binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
  • ADMET prediction software : Tools like SwissADME or ADMETlab2.0 estimate permeability, bioavailability, and Ames test outcomes .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Standardized protocols : Detailed reaction logs (e.g., anhydrous acetonitrile, 273 K, 12-hour stirring) .
  • Batch-to-batch analysis : HPLC purity >98% and consistent ¹H NMR spectra .
  • Inter-lab validation : Collaborative trials to refine solvent ratios, catalyst loads, and workup procedures .

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